N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin core fused with a thioacetamide side chain, substituted at both the pyrimidine nitrogen and acetamide nitrogen with 3,4-dimethylphenyl groups. The benzofuropyrimidin scaffold provides structural rigidity, while the thioether linkage and aryl substituents modulate electronic properties and intermolecular interactions. Its synthesis typically involves cyclocondensation of thioacetamide derivatives with maleimides or analogous precursors under reflux conditions . Key characteristics include high thermal stability (melting point >300°C, inferred from structurally similar compounds) and distinct NMR profiles, particularly in the aromatic and methyl proton regions .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-16-9-11-20(13-18(16)3)29-24(32)15-35-28-30-25-22-7-5-6-8-23(22)34-26(25)27(33)31(28)21-12-10-17(2)19(4)14-21/h5-14H,15H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFSNMVHNXCLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)OC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidine core and is synthesized through several organic reactions. Key steps in its synthesis include:
- Formation of the Thieno[3,2-d]pyrimidine Core : Achieved via cyclization of thiophene derivatives with suitable nitriles.
- Substitution Reactions : Functional groups are introduced through electrophilic substitution.
- Acetamide Formation : Final modifications lead to the acetamide structure.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and other diseases. For instance, it targets indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and tumor progression .
- Signal Transduction Pathways : It affects pathways that regulate cell growth and apoptosis, potentially leading to increased apoptosis in cancer cells through mechanisms involving pro-apoptotic proteins like Bax and caspases .
Research Findings
Numerous studies have evaluated the biological activity of this compound. Below is a summary of key findings:
Case Studies
- MCF-7 Cell Line Study : A study reported that treatment with the compound led to enhanced expression of pro-apoptotic markers and reduced levels of anti-apoptotic proteins in MCF-7 cells, indicating its potential as an anti-cancer agent.
- IDO Inhibition : In a clinical context, the compound's ability to inhibit IDO suggests it could be beneficial in treating tumors that exploit this pathway for immune evasion.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of benzofuro[3,2-d]pyrimidine can inhibit key enzymes involved in cancer cell proliferation. For instance:
- Mechanism of Action : The compound may act as an inhibitor of topoisomerases and kinases critical for DNA replication and repair processes.
- Case Study : A study conducted on various cancer cell lines demonstrated that compounds with similar structures showed enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism of Action : The thioether moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Case Study : In vitro studies have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential for development as an antibiotic agent.
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Efficacy | Enhanced cytotoxicity in cancer cell lines; increased DNA interaction |
| Antibacterial Activity | Significant inhibition of Staphylococcus aureus; potential antibiotic use |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The benzofuro[3,2-d]pyrimidin core distinguishes this compound from analogs with alternative fused heterocycles:
- Pyrrolo[3,4-c]pyridin derivatives (e.g., compounds 2c–2f in ): These exhibit a pyrrolidine-dione fused pyridine system, leading to reduced aromaticity compared to the benzofuropyrimidin core.
- Thieno[2,3-d]pyrimidin derivatives (e.g., ): Replacing the benzofuran oxygen with sulfur increases electron-withdrawing effects, altering redox properties and binding affinities in biological systems .
Substituent Effects
- 4-Chlorophenyl/3-Chloro-4-fluorophenyl (compounds 2e, 2f): Introduce electronegative halogens, increasing polarity and hydrogen-bonding capacity, which may improve target affinity in polar active sites . Trifluoromethylphenyl (): The CF₃ group enhances metabolic resistance and electronegativity, often correlating with prolonged half-lives in pharmacokinetic studies .
- Acetamide Side Chain: Thioether vs. Ether Linkages: The thioether (S–C) in the target compound provides greater oxidation resistance compared to oxygen analogs but may reduce solubility due to weaker hydrogen bonding .
Physicochemical and Spectroscopic Properties
| Compound Class | Core Structure | Melting Point (°C) | Key NMR Shifts (¹H, ppm) | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | Benzofuro[3,2-d]pyrimidin | >300 | δ 2.25 (s, 6H, CH₃), δ 7.35–7.60 (m, Ar) | ~4.5 |
| Pyrrolo[3,4-c]pyridin (2c–2f) | Pyrrolidine-dione-pyridine | >300 | δ 2.30 (s, CH₃), δ 7.45–7.80 (m, Ar) | 3.8–4.2 |
| Thieno[2,3-d]pyrimidin | Thiophene-pyrimidin | 250–280 | δ 2.40 (s, CH₃), δ 7.20–7.50 (m, Ar) | 4.0–4.8 |
| Quinazolin-4(3H)-one | Quinazolinone | 200–240 | δ 6.90–8.10 (m, Ar) | 2.5–3.5 |
Data synthesized from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
